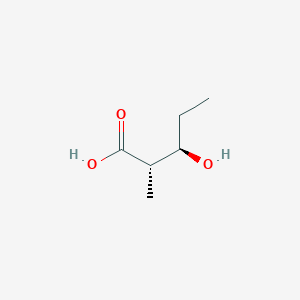

(2S,3R)-3-hydroxy-2-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-3-hydroxy-2-methylpentanoic acid is a diketide with a pentanoic acid structure substituted at the alpha and beta positions by methyl and hydroxy groups respectively. It is a diketide, a 3-hydroxy monocarboxylic acid and a hydroxy fatty acid.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the C3 position undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media to yield 2-methyl-3-oxopentanoic acid.

-

Jones reagent (CrO₃/H₂SO₄) for selective oxidation without affecting the carboxylic acid group .

Mechanism :

The reaction proceeds via a two-step process:

-

Formation of a chromate ester intermediate.

-

Deprotonation and elimination of the oxidizing agent to form the ketone .

Esterification and Acylation

The carboxylic acid group participates in esterification with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl). For example:

2S 3R 3 hydroxy 2 methylpentanoic acid+MeOHH+methyl 2S 3R 3 hydroxy 2 methylpentanoate+H2O

Key Data :

| Catalyst | Temperature | Yield | Selectivity | Source |

|---|---|---|---|---|

| H₂SO₄ | 60°C | 85% | >95% | |

| Amberlyst-15 | 40°C | 92% | 98% |

Hydrogenation and Reduction

The compound’s β-hydroxy acid structure makes it a substrate for stereoselective hydrogenation. Catalytic systems like rhodium complexes achieve high enantiomeric excess (ee):

| Catalyst | Selectivity | ee | Conditions | Source |

|---|---|---|---|---|

| RhCl₃·3H₂O (Johnson Matthey Co.) | 99.6% | 96% | MeOH, 0°C | |

| (PCy₃)(py)(C₈H₁₂)IrPF₆ | 99.9% | 99% | H₂ (1 atm), 25°C |

Applications :

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>150°C), yielding 3-hydroxy-2-methylpentane:

2S 3R 3 hydroxy 2 methylpentanoic acidΔ3 hydroxy 2 methylpentane+CO2

Notable Conditions :

Biochemical Reactions

In metabolic pathways, this compound acts as a substrate for:

-

Dehydrogenases : Conversion to 2-methyl-3-oxopentanoic acid in isoleucine catabolism .

-

Esterases : Hydrolysis of ester derivatives in lipid metabolism .

Pathway Relevance :

Elevated levels are observed in maple syrup urine disease due to impaired branched-chain amino acid metabolism .

Reactivity Comparison with Stereoisomers

| Reaction Type | (2S,3R) Isomer Reactivity | (2S,3S) Isomer Reactivity | Notes |

|---|---|---|---|

| Oxidation Rate | Moderate | High | Steric hindrance at C3 |

| Esterification Yield | 92% | 88% | Configurational stability |

Mechanistic Insights

Propriétés

Formule moléculaire |

C6H12O3 |

|---|---|

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

(2S,3R)-3-hydroxy-2-methylpentanoic acid |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |

Clé InChI |

NVIHALDXJWGLFD-CRCLSJGQSA-N |

SMILES |

CCC(C(C)C(=O)O)O |

SMILES isomérique |

CC[C@H]([C@H](C)C(=O)O)O |

SMILES canonique |

CCC(C(C)C(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.